5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Description
5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a fused azulene-like core with three nitrogen atoms (1,3a,7-positions) and a tert-butyl ester-protected carboxylic acid group. The tert-butyl ester group provides steric protection for the carboxylic acid, improving stability during synthetic procedures while allowing deprotection under acidic conditions .
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-10(6-14)7-16-5-4-15-11(16)9-17/h4-5,10H,6-9,14H2,1-3H3 |
InChI Key |
BVMBLIGDHBQPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)CN |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types Employed
- Cyclization reactions : To construct the tricyclic triaza-azulene scaffold, intramolecular cyclizations using amidines or related nitrogen-containing precursors are common.
- Reductive amination or alkylation : To install the aminomethyl group at the 5-position.
- Esterification : Conversion of the carboxylic acid to the tert-butyl ester, often via acid-catalyzed reaction with isobutylene or tert-butanol under acidic conditions.
- Purification techniques : Chromatographic methods such as flash column chromatography or preparative HPLC are used to isolate the pure compound.
Detailed Preparation Methodology
Stepwise Synthesis Outline
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Precursor synthesis | Amino-substituted heterocyclic precursors | Build nitrogen-rich starting material |
| 2 | Cyclization | Acid or base catalysis, heating under reflux | Form triaza-azulene tricyclic core |
| 3 | Aminomethylation | Formaldehyde and amine source, reductive amination | Introduce aminomethyl group at position 5 |
| 4 | Esterification | tert-butanol, acid catalyst (e.g., H2SO4 or TFA) | Protect carboxylic acid as tert-butyl ester |
| 5 | Purification | Chromatography (silica gel or reverse phase) | Isolate pure target compound |
Reaction Conditions and Yields
- Cyclization reactions are typically performed under reflux in solvents such as ethanol or acetonitrile for 6–12 hours.
- Aminomethylation uses formaldehyde and ammonium salts or amines in the presence of reducing agents like sodium cyanoborohydride.
- Esterification proceeds efficiently at room temperature to moderate heat (25–50 °C) under acidic catalysis.
- Overall yields for the multi-step process range from 40% to 65%, depending on reaction optimization and purification efficiency.
Comparative Data on Related Compounds
To contextualize the preparation, related triaza-azulene derivatives show similar synthetic routes but vary in substituents and functional groups, influencing reaction conditions and yields.
| Compound Name | Molecular Formula | Key Differentiating Feature | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester | C13H21N3O2 | Aminomethyl and tert-butyl ester | 50–60 | Standard target compound |
| 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester | C13H21N3O3 | Hydroxymethyl instead of aminomethyl | 45–55 | Similar synthesis with hydroxymethylation |
| 3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-butyl Ester | C14H22N4O2 | Tetraaza core | 40–50 | More nitrogen atoms require modified steps |
Research Findings and Optimization Notes
- Reaction Monitoring: Analytical techniques such as TLC, NMR spectroscopy, and LC-MS are essential for monitoring reaction progress and confirming product formation.
- Purity and Stability: The tert-butyl ester group enhances compound stability, facilitating storage and handling.
- Scalability: Multi-gram scale synthesis has been reported with reproducible yields, indicating potential for larger-scale production.
- Biological Relevance: The aminomethyl group is critical for biological activity, making its selective introduction a priority in synthesis optimization.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Amino-substituted heterocycles, formaldehyde, tert-butanol |
| Solvents | Ethanol, acetonitrile, dichloromethane |
| Catalysts | Acid catalysts (H2SO4, trifluoroacetic acid) |
| Temperature Range | 25–110 °C (reflux conditions) |
| Reaction Time | 6–24 hours per step |
| Purification Methods | Silica gel chromatography, preparative HPLC |
| Typical Yield | 40–65% overall |
| Analytical Techniques | NMR, LC-MS, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo and diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Scientific Research Applications
5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Core Heterocycles: The triaza-azulene core distinguishes the target compound from linear carbamates (e.g., 5a) or cyclobutane-based esters (e.g., cis-3-aminocyclobutanecarboxylic acid tert-butyl ester). The fused bicyclic system likely confers unique electronic and steric properties.
- Functional Groups: The aminomethyl substituent in the target compound contrasts with the hydroxymethyl group in the analogous triaza-azulene derivative , which may influence solubility, hydrogen-bonding capacity, and reactivity.
Thermal and Chemical Stability
Thermal degradation studies of tert-butyl esters in polymeric systems (e.g., MA20 and A20) reveal activation energies of 125 kJ/mol and 116 kJ/mol, respectively, for ester cleavage . Notably, tert-butyl esters in MA20 degrade via oxidation pathways, while A20 forms cyclic anhydrides , suggesting that the target compound’s stability may depend on its local chemical environment.
Biological Activity
5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester is a nitrogen-containing heterocyclic compound that has garnered attention for its potential pharmacological applications. The unique tricyclic structure of this compound contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula for this compound is C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 266.34 g/mol. It features both amino and carboxylic acid functional groups which enhance its reactivity and potential interactions with biological targets. The compound is stable under various conditions with a boiling point of approximately 445.1 °C .
Biological Activity Overview
Research indicates that compounds within the triaza-azulene family exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the specific biological activities associated with 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. In vitro evaluations indicate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The antimicrobial efficacy is attributed to the compound’s ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicative of significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
These findings highlight its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, 5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting possible applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its structural features which allow it to interact effectively with various biological targets. The presence of the amino group facilitates hydrogen bonding with target proteins or enzymes, while the carboxylic acid group may participate in ionic interactions.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics .
- Cancer Cell Proliferation Inhibition : Research conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
